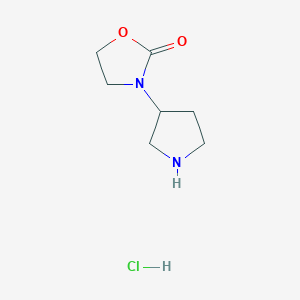
3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride
Vue d'ensemble
Description
“3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O2 . It has a molecular weight of 192.64 and is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis and Natural Product Derivatives
- The oxazolidinone group has been exploited as a useful protecting group in ring-closing metathesis (RCM) reactions and as a stereo- and regio-directing group in key synthetic steps. This approach has facilitated the asymmetric synthesis of natural product derivatives like (-)-7-epiaustraline and (+)-1,7-diepiaustraline, showcasing the versatility of oxazolidinone derivatives in complex molecule construction (Tang & Pyne, 2003).
Antimicrobial Applications
- Oxazolidinone derivatives, including those structurally related to 3-(Pyrrolidin-3-yl)oxazolidin-2-one, have shown promising activity against various Gram-positive bacteria. This includes the evaluation of novel prodrugs like DA-7218 for the treatment of actinomycetoma caused by Nocardia brasiliensis, indicating the potential of oxazolidinone derivatives in developing new antimicrobial therapies (Espinoza-González et al., 2008).
Enzyme Inhibition for Therapeutic Applications
- Studies on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have revealed their potential as selective and reversible inhibitors of monoamine oxidase type A (MAO-A), a target for antidepressant drugs. This highlights the therapeutic relevance of oxazolidinone derivatives in designing new treatments for depression and other neurological disorders (Mai et al., 2002).
Material Science and Catalysis
- The structural and conformational analyses of 3-(Pyrrolidin-3-yl)oxazolidin-2-one derivatives have provided insights into their interactions with biological targets, such as neuronal acetylcholine receptors. This understanding aids in the development of materials and compounds with specific biological activities (Meneghetti et al., 2007).
Synthetic Chemistry
- The application of oxazolidinone derivatives in synthetic chemistry is broad, including their use in stereoselective synthesis of complex molecules. For instance, they have been employed in double 1,3-dipolar cycloadditions to generate polycyclic pyrrolidines, showcasing the utility of oxazolidinone derivatives in creating structurally diverse compounds (Zhang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHPYYBVZFCUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



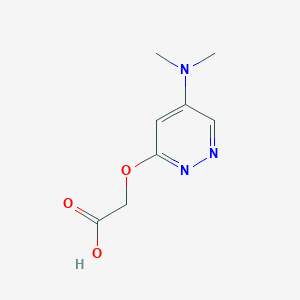
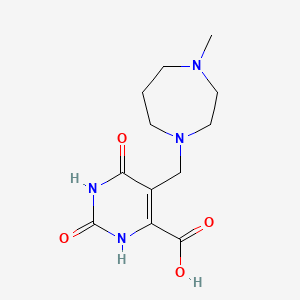

![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid](/img/structure/B1473100.png)
![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)
![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)
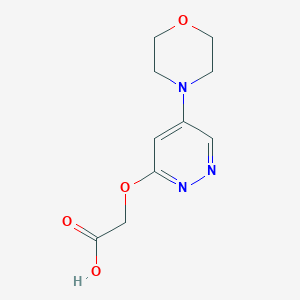
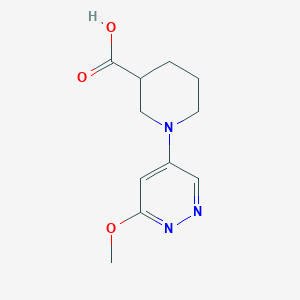
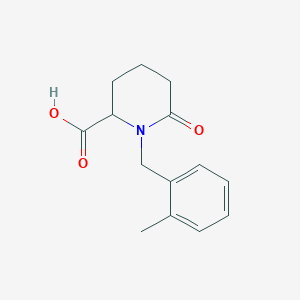

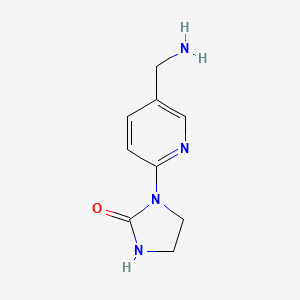
![Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate](/img/structure/B1473112.png)
